molecular formula C25H28ClN5O4S B2895160 Methyl 3-(3-((2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 1114647-58-3

Methyl 3-(3-((2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2895160
CAS No.: 1114647-58-3
M. Wt: 530.04
InChI Key: AWZMUAHAXKCCCI-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a tetrahydroquinazoline core modified with a 3-chlorophenyl-piperazine moiety, a thioxo group at position 2, and a methyl carboxylate at position 5. The quinazoline scaffold is known for its pharmacological versatility, while the piperazine-ethylamino linker and 3-chlorophenyl group may enhance binding affinity to specific targets, such as serotonin or dopamine receptors .

Properties

CAS No.

1114647-58-3

Molecular Formula

C25H28ClN5O4S

Molecular Weight

530.04

IUPAC Name

methyl 3-[3-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethylamino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C25H28ClN5O4S/c1-35-24(34)17-5-6-20-21(15-17)28-25(36)31(23(20)33)9-7-22(32)27-8-10-29-11-13-30(14-12-29)19-4-2-3-18(26)16-19/h2-6,15-16H,7-14H2,1H3,(H,27,32)(H,28,36)

InChI Key

AWZMUAHAXKCCCI-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NCCN3CCN(CC3)C4=CC(=CC=C4)Cl

solubility

not available

Origin of Product

United States

Mechanism of Action

Mode of Action

Piperazine derivatives are known to interact with their targets in a variety of ways, often acting as agonists or antagonists at receptor sites. The specific changes resulting from these interactions would depend on the nature of the target and the specific biochemical context.

Biochemical Pathways

Given the wide range of biological and pharmaceutical activity of piperazine derivatives, it can be inferred that this compound could potentially affect multiple biochemical pathways, with downstream effects varying based on the specific pathway and cellular context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Similarities

The compound shares key structural motifs with other piperazine-containing heterocycles, such as:

  • Quinolonecarboxylic acids (e.g., compounds from ): These feature a piperazine-carbopiperazino group linked to a quinolone core.
  • Bivalent benzoxazolone/benzothiazolone ligands (e.g., 5i–l in ): These include piperazine-propyl linkers and heterocyclic termini. The target compound’s 3-chlorophenyl group may confer enhanced selectivity for adrenergic receptors compared to the benzoxazolone derivatives’ broader receptor promiscuity .

Key Differences

  • Substituent Flexibility: Unlike the rigid benzo-fused systems in , the ethylamino-propyl linker in the target compound may allow conformational adaptability, improving binding to flexible receptor pockets.

Spectral Data

Parameter Target Compound (Hypothesized) Analog 5i ()
1H NMR (δ ppm) ~7.8–8.2 (aromatic H), 3.6 (COOCH3) 7.2–7.6 (benzoxazolone H)
13C NMR (δ ppm) ~170 (C=O), 165 (C=S) 168 (C=O benzoxazolone)
HRMS (m/z) ~600–620 (calc. for C27H28ClN6O4S) 520–540 (e.g., 5i: C28H32N4O4)

Pharmacological and Physicochemical Properties

Hypothetical Activity

While direct pharmacological data for the target compound are unavailable, analogs suggest:

  • Receptor Binding : The 3-chlorophenyl-piperazine moiety may target 5-HT1A receptors (Ki ~10–100 nM range), similar to aripiprazole derivatives .
  • Metabolic Stability : The thioxo group could reduce oxidative metabolism compared to oxo-quinazolines, extending half-life .

Solubility and Bioavailability

Property Target Compound Quinolonecarboxylic Acids ()
LogP ~3.5 (estimated) 2.8–3.2
Aqueous Solubility Low (due to aromaticity) Moderate (carboxylic acid group)

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for this compound, and how can reaction yields be optimized?

  • Methodology :

  • Follow multi-step protocols involving piperazine coupling, thioxo-quinazoline formation, and esterification. For example, use a modified General Procedure D (as in ), which involves coupling a piperazine derivative with a quinazoline precursor under reflux in anhydrous dichloromethane with a carbodiimide catalyst.
  • Optimize yields (51–53%) by controlling reaction time (12–16 hrs), temperature (40–50°C), and stoichiometric ratios (1:1.2 for piperazine to quinazoline intermediates). Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Monitor reaction progress using TLC and confirm product purity via elemental analysis (C, H, N percentages within ±0.3% of theoretical values) .

Q. Which analytical techniques are critical for structural validation?

  • Methodology :

  • 1H/13C NMR : Assign peaks for the piperazine NH (δ 2.8–3.2 ppm), thioxo group (δ 180–185 ppm in 13C), and ester carbonyl (δ 165–170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated 546.5 g/mol vs. observed 546.4 g/mol; Δ < 0.1 Da) .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at 1700–1750 cm⁻¹, N–H bend at 1550–1600 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

  • Methodology :

  • Synthesize analogs with modifications to the 3-chlorophenyl (e.g., replace with 4-fluorophenyl) or piperazine moiety (e.g., substitute with morpholine). Compare binding affinities using radioligand assays (e.g., for serotonin or dopamine receptors) .
  • Use molecular docking to predict interactions with biological targets (e.g., 5-HT1A receptors). Prioritize derivatives with lower binding energy (ΔG < -8 kcal/mol) .
  • Validate SAR findings with in vitro cytotoxicity assays (e.g., IC50 values in cancer cell lines) and compare with reference compounds like triazolopyrimidines .

Q. How to resolve contradictions in reported bioactivity data?

  • Methodology :

  • Conduct orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement. For instance, if one study reports anti-cancer activity (IC50 = 10 µM) but another shows no effect, verify purity (>98% via HPLC) and test in multiple cell lines .
  • Analyze solubility and stability : Use LC-MS to detect degradation products (e.g., ester hydrolysis in aqueous buffers) that may explain discrepancies .

Q. What computational tools can predict metabolic pathways and toxicity?

  • Methodology :

  • Use ADMET prediction software (e.g., SwissADME): Input SMILES strings to identify potential metabolic sites (e.g., ester hydrolysis to carboxylic acid) and cytochrome P450 interactions .
  • Perform toxicity screening with ProTox-II to predict hepatotoxicity (e.g., mitochondrial membrane disruption) and prioritize analogs with lower risk scores .

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